1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl-
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Overview
Description
1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methanamine group at the 4-position, a 3-methoxyphenyl group at the 3-position, and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, phenylhydrazine can be reacted with a suitable diketone to form the pyrazole ring.
Introduction of the Methanamine Group: The methanamine group can be introduced through a Mannich reaction, where the pyrazole is reacted with formaldehyde and a secondary amine.
Substitution with 3-Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the pyrazole is reacted with a suitable aryl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aryl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-methanamine, 1-(3-methoxyphenyl)-α-methyl-: This compound has a similar structure but with an additional methyl group at the α-position.
1H-Pyrazole-4-methanamine, 1-(4-methoxyphenyl)-: This compound has a methoxy group at the 4-position instead of the 3-position.
Uniqueness
1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
926242-12-8 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C17H17N3O/c1-21-16-9-5-6-13(10-16)17-14(11-18)12-20(19-17)15-7-3-2-4-8-15/h2-10,12H,11,18H2,1H3 |
InChI Key |
HDORCQGJVAOWCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2CN)C3=CC=CC=C3 |
Origin of Product |
United States |
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